molecular formula C18H18N2O5 B2901323 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922129-50-8

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2901323
M. Wt: 342.351
InChI Key: YHZMNQWCJGIDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, also known as DOB, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned American pharmacologist and chemist. DOB is a potent hallucinogenic agent that produces intense visual and auditory hallucinations, altered perception of time, and profound changes in mood and thought processes. Despite its psychoactive properties, DOB has been widely used in scientific research to study the mechanism of action of psychedelic drugs and their potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide to form the final product.

Starting Materials
3,5-dimethoxybenzoic acid, thionyl chloride, 2-amino-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide

Reaction
Step 1: 3,5-dimethoxybenzoic acid is reacted with thionyl chloride to form 3,5-dimethoxybenzoyl chloride., Step 2: 3,5-dimethoxybenzoyl chloride is reacted with 2-amino-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide in the presence of a base such as triethylamine to form the final product, 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide.

Mechanism Of Action

The exact mechanism of action of 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide binds to serotonin receptors, leading to the release of neurotransmitters such as dopamine and norepinephrine. This results in altered perception, mood, and thought processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide are similar to other psychedelic drugs. It produces intense visual and auditory hallucinations, altered perception of time, and profound changes in mood and thought processes. It also increases heart rate and blood pressure, and can cause nausea, vomiting, and anxiety.

Advantages And Limitations For Lab Experiments

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several advantages for lab experiments. It is a potent and selective psychedelic drug that produces consistent and reproducible effects. It has been extensively studied and its mechanism of action is well understood. However, 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide also has several limitations. It is a controlled substance and requires specialized equipment and expertise for its synthesis and handling. It also has potential side effects and safety concerns.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide and other psychedelic drugs. One area of interest is the potential therapeutic applications of these drugs. Studies have shown that psychedelic drugs may be effective in treating depression, anxiety, and addiction. Another area of interest is the development of new psychedelic drugs with improved safety and efficacy profiles. Finally, research is needed to better understand the long-term effects of psychedelic drug use and their potential risks and benefits.

Scientific Research Applications

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has been used extensively in scientific research to study the mechanism of action of psychedelic drugs and their potential therapeutic applications. It has been shown to activate serotonin receptors in the brain, leading to the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to other psychedelic drugs such as LSD and psilocybin.

properties

IUPAC Name

3,5-dimethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-13-7-11(8-14(10-13)24-2)17(21)20-12-3-4-16-15(9-12)18(22)19-5-6-25-16/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZMNQWCJGIDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

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